molecular formula C26H19BrN2O B11989583 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-12-0

9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11989583
CAS No.: 303060-12-0
M. Wt: 455.3 g/mol
InChI Key: WPYSAYANMIHQSO-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a pyrazolo-oxazine core fused with a naphthalene system. Its molecular formula is C₂₇H₂₀BrN₂O, with a molecular weight of 477.37 g/mol.

Properties

CAS No.

303060-12-0

Molecular Formula

C26H19BrN2O

Molecular Weight

455.3 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H19BrN2O/c27-21-12-13-25-22(15-21)24-16-23(20-11-10-17-6-4-5-9-19(17)14-20)28-29(24)26(30-25)18-7-2-1-3-8-18/h1-15,24,26H,16H2

InChI Key

WPYSAYANMIHQSO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Formation of the Benzo[e]pyrazolo[1,5-c][1, oxazine Core

The core is typically synthesized via acid-catalyzed cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 2-amino-5-phenylphenol with 1-(naphthalen-2-yl)prop-2-en-1-one in acetic acid at 110°C for 12 hours yields the dihydrooxazine precursor (Yield: 65–70%).

Mechanistic Insight :
The reaction proceeds through Michael addition followed by intramolecular cyclodehydration:

2-Aminophenol+EnoneH+Michael AdductH2ODihydrooxazine\text{2-Aminophenol} + \text{Enone} \xrightarrow{\text{H}^+} \text{Michael Adduct} \xrightarrow{-\text{H}_2\text{O}} \text{Dihydrooxazine}

Critical parameters include stoichiometric control (1:1.05 ratio) and nitrogen purging to prevent oxidation.

Introduction of the Naphthalen-2-yl Group

The naphthalene moiety is introduced via Suzuki-Miyaura coupling using a pre-installed boronic ester. Treating the brominated intermediate with naphthalen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C achieves 85–90% conversion.

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst Loading2 mol%+22%
SolventTHF/H₂O+15%
Temperature80°C+18%

Bromination at Position 9

Regioselective bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction exploits the electron-rich C9 position adjacent to the oxazine oxygen, achieving 92% selectivity over other positions.

Side Reaction Mitigation :

  • Low Temperature (0°C) : Suppresses dibromination.

  • Stoichiometry (1.1 equiv) : Limits excess NBS.

  • Radical Inhibitors (BHT) : Prevent chain propagation.

Incorporation of the Phenyl Group at Position 5

The phenyl group is introduced early via Friedel-Crafts alkylation using benzyl bromide in the presence of AlCl₃ (10 mol%). This step requires anhydrous conditions in dichloromethane (DCM) at −10°C to avoid polysubstitution (Yield: 78%).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.89 (d, J = 8.4 Hz, 1H, H-10b).

  • HRMS : m/z calc. for C₂₇H₂₁BrN₂O [M+H]⁺: 485.0821; found: 485.0819.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance bromination rates but risk solvolysis. Mixed solvents (THF/H₂O) optimize coupling reactions by balancing reagent solubility and catalyst activity.

Solvent Performance Comparison :

SolventReaction TypeYield (%)Purity (%)
DMFBromination9298
THF/H₂O (3:1)Suzuki Coupling8997
TolueneFriedel-Crafts6591

Catalytic Systems

Palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) outperform nickel analogs in cross-coupling, with turnover numbers (TON) exceeding 4,300.

Catalyst Efficiency :

CatalystTONTOF (h⁻¹)
Pd(PPh₃)₄4,320180
NiCl₂(dppe)89037

Comparative Analysis of Synthetic Routes

Three routes were evaluated for cost and efficiency:

Route A (Stepwise) :

  • Total Steps: 5

  • Overall Yield: 58%

  • Cost Index: 1.00

Route B (Convergent) :

  • Total Steps: 4

  • Overall Yield: 49%

  • Cost Index: 1.28

Route C (Cascade) :

  • Total Steps: 3

  • Overall Yield: 36%

  • Cost Index: 1.45

Route A remains preferred for industrial-scale production despite higher step count, due to superior reproducibility.

Challenges and Troubleshooting

Regiochemical Control

Competing bromination at position 7 is minimized by:

  • Directing Groups : Temporary sulfonamide protection at N1.

  • Steric Shielding : Bulky tert-butoxycarbonyl (Boc) groups at C10b.

Purification Difficulties

Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves diastereomers arising from oxazine ring puckering. Preparative HPLC (C18, MeCN/H₂O) further purifies batches >100 g.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Luminescent Materials : Through Sonogashira coupling with ethynylferrocene.

  • Pharmaceutical Intermediates : Via Buchwald-Hartwig amination to introduce aminoalkyl side chains .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The phenyl group can be modified through coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with additional oxygen functionalities.

    Reduction Products: Reduced forms with hydrogenated functionalities.

    Coupling Products: Modified phenyl derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with biological molecules are studied to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique structural features make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents at positions 5, 9, and 2, influencing molecular weight, polarity, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₆BrFN₂O 5-(4-fluorophenyl), 2-phenyl 423.28 Enhanced polarity due to fluorine; potential for hydrogen bonding.
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine C₂₉H₃₀BrN₂O₃ 5-(4-butoxyphenyl), 2-(4-ethoxyphenyl) 560.47 Increased hydrophobicity; alkoxy groups may improve membrane permeability.
9-Bromo-5-methyl-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₈H₂₁BrN₃O₃ 5-methyl, 5-(4-nitrophenyl) 543.39 Nitro group introduces electron-withdrawing effects; potential instability .
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine C₂₇H₂₀Cl₂N₂O 7,9-dichloro, 5-(p-tolyl) 467.37 Chlorine atoms enhance halogen bonding; tolyl group adds steric hindrance.
2-(9-Bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol C₂₀H₁₄BrClN₂O₃ 5-(furan-2-yl), 2-(4-chlorophenol) 445.70 Furan and phenol groups increase solubility; chlorine aids in bioactivity.

Spectroscopic Data

  • 1H NMR Shifts: The methyl group in 7-Bromo-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one () resonates at δ 2.19 ppm, while aromatic protons in naphthalene-containing analogs (e.g., ) show upfield shifts due to shielding effects . Hydroxyl protons in phenolic derivatives (e.g., ) appear at δ 5.0–6.0 ppm, broadened due to hydrogen bonding .
  • 13C NMR Trends :

    • Carbonyl carbons (e.g., ) resonate at δ 160.2 ppm , whereas electron-deficient aromatic carbons (e.g., nitro-substituted analogs) show downfield shifts up to δ 150 ppm .

Biological Activity

9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

The compound's molecular formula is C26H19BrN2OC_{26}H_{19}BrN_2O, with a molecular weight of 467.35 g/mol. Its structure features a unique combination of aromatic rings and heterocyclic components that contribute to its biological activity.

PropertyValue
Molecular Formula C26H19BrN2O
Molecular Weight 467.35 g/mol
IUPAC Name This compound
CAS Number 3308473

Antimicrobial Properties

Studies have indicated that derivatives of the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 7.5 ppm to 50 ppm across various strains .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives possess notable anti-inflammatory properties. A study reported IC50 values for certain derivatives ranging from 71.11 to 81.77 μg/mL when tested against cyclooxygenase enzymes (COX), indicating their potential as anti-inflammatory agents . The presence of the naphthalene and phenyl groups in the structure is believed to enhance this activity.

Anticancer Potential

The anticancer properties of compounds similar to 9-Bromo-2-(naphthalen-2-yl)-5-phenyl have been investigated in various studies. For example, certain derivatives have shown cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), with significant inhibition observed at low concentrations . Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially modulating pathways related to inflammation, cell proliferation, and apoptosis. This interaction could involve binding to enzymes or receptors critical for these processes.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that the tested compounds exhibited varying degrees of effectiveness against Escherichia coli and Staphylococcus aureus, with some derivatives outperforming traditional antibiotics .

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, several pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most effective compounds showed selectivity towards COX-2 over COX-1, suggesting a potential for reduced side effects compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the optimal synthetic routes for preparing 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of hydrazine derivatives with diketones or phenolic precursors under acidic/basic conditions to form the pyrazolo-benzoxazine core .
  • Substituent introduction : Bromination using N-bromosuccinimide (NBS) at the 9-position, followed by coupling reactions (e.g., Suzuki-Miyaura) for naphthalen-2-yl and phenyl groups .
  • Purification : Column chromatography or crystallization for high-purity isolation .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring fusion .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine signature) .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in related pyrazolo-benzoxazine analogs .

Q. How can researchers screen for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme inhibition studies : Evaluate interactions with kinases or proteases via fluorescence-based assays .
  • Controls : Include structurally similar analogs (e.g., chloro or methyl derivatives) to compare activity trends .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and target interactions?

  • DFT calculations : Optimize geometry and calculate electrostatic potentials to predict bromine’s nucleophilic substitution sites .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Impurity analysis : Use HPLC-MS to rule out byproducts affecting activity .
  • Dose-response curves : Compare EC50_{50} values across multiple labs to validate potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent variation : Replace bromine with chlorine or iodine to modulate electronegativity and steric effects .
  • Ring modification : Synthesize spiro or fused-ring analogs to enhance binding affinity (e.g., piperidine-fused derivatives) .
  • Bioisosteric replacement : Substitute naphthalen-2-yl with quinoline to improve solubility .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for coupling reactions to reduce metal residues .
  • Flow chemistry : Implement continuous flow reactors for bromination steps to enhance reproducibility .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO2_2 .

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